Product packaging for 2-(4-Methylcycloheptyl)ethanol(Cat. No.:CAS No. 5452-80-2)

2-(4-Methylcycloheptyl)ethanol

Cat. No.: B12915919
CAS No.: 5452-80-2
M. Wt: 156.26 g/mol
InChI Key: RTDQNBGTIROCLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylcycloheptyl)ethanol is a synthetic organic compound classified as an alcohol, characterized by a cycloheptane ring substituted with a methyl group and an ethanol side chain. This structure suggests potential utility in several research domains. In fragrance and flavor research, the compound's structural similarity to other known aroma chemicals, such as those with cyclohexane and methyl-substituted rings , indicates it may be investigated for its olfactory properties. The ethanol functional group is a key site for chemical reactions, making this compound a potential intermediate or building block in organic synthesis . Researchers can utilize it to create novel derivatives, such as esters or ethers, for developing new polymers or specialty chemicals. Furthermore, alcohols of this nature are sometimes studied in the development of advanced separation materials, similar to how ethanol/cyclohexane mixtures are separated using specialized membranes . The molecular structure, featuring both a non-polar hydrocarbon ring and a polar hydroxyl group, may contribute to unique solvation properties. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O B12915919 2-(4-Methylcycloheptyl)ethanol CAS No. 5452-80-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5452-80-2

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

2-(4-methylcycloheptyl)ethanol

InChI

InChI=1S/C10H20O/c1-9-3-2-4-10(6-5-9)7-8-11/h9-11H,2-8H2,1H3

InChI Key

RTDQNBGTIROCLY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(CC1)CCO

Origin of Product

United States

Synthetic Methodologies for 2 4 Methylcycloheptyl Ethanol and Analogues

Strategies for Carbon-Carbon Bond Formation Leading to the Cycloheptyl Backbone

The formation of a substituted cycloheptane (B1346806) ring is a significant synthetic challenge due to unfavorable entropic factors associated with closing a seven-membered ring. Consequently, direct cyclization methods can be low-yielding. Ring expansion strategies, which commence with more readily available six-membered rings, are often preferred.

A common starting point for such strategies is 4-methylcyclohexanone. Two notable ring expansion reactions to form the key intermediate, 4-methylcycloheptanone, are the Tiffeneau-Demjanov rearrangement and reaction with diazomethane.

Tiffeneau-Demjanov Rearrangement: This is a reliable one-carbon ring expansion method. wikipedia.orgorganicreactions.org The process begins with the conversion of a cyclic ketone to a 1-aminomethyl-cycloalkanol. For this synthesis, 4-methylcyclohexanone would first be reacted with cyanide to form a cyanohydrin, which is then reduced to the corresponding 1-aminomethyl-1-hydroxy-4-methylcyclohexane. Treatment of this β-amino alcohol with nitrous acid (HNO₂) generates an unstable diazonium salt. wikipedia.orgslideshare.net The subsequent loss of nitrogen gas (N₂) produces a primary carbocation, which triggers a rearrangement where a carbon from the ring migrates, expanding the ring by one carbon and yielding the more stable 4-methylcycloheptanone. wikipedia.org This method is particularly effective for creating five, six, and seven-membered rings. wikipedia.orgslideshare.net

Step Reaction Reagents Intermediate/Product
1Cyanohydrin Formation4-Methylcyclohexanone, HCN/KCN1-cyano-1-hydroxy-4-methylcyclohexane
2Reduction of NitrileLiAlH₄ or H₂/Catalyst1-aminomethyl-1-hydroxy-4-methylcyclohexane
3Diazotization & RearrangementNaNO₂, HCl (aq.)4-Methylcycloheptanone

Reaction with Diazomethane: Another classic method for one-carbon ring expansion of cyclic ketones is the reaction with diazomethane (CH₂N₂). study.comwikipedia.org In this reaction, diazomethane acts as a nucleophile, attacking the carbonyl carbon of 4-methylcyclohexanone. study.compearson.com This is followed by the expulsion of stable nitrogen gas and a 1,2-alkyl shift, which expands the cyclohexanone ring into a cycloheptanone ring. chegg.com While effective, the use of diazomethane requires caution due to its toxic and explosive nature. wikipedia.org

Starting Material Reagent Product Key Features
4-MethylcyclohexanoneDiazomethane (CH₂N₂)4-MethylcycloheptanoneOne-carbon ring expansion, loss of N₂ gas

Grignard Reagent Approaches and Variants

While Grignard reagents are fundamental for C-C bond formation, their use in the direct, intramolecular cyclization to form a seven-membered ring from an acyclic precursor is often inefficient. Such reactions can be plagued by competing intermolecular reactions and unfavorable ring strain in the transition state. However, Grignard reagents are crucial in the preparation of precursors for ring expansion reactions, as seen in the synthesis of the Tiffeneau-Demjanov substrate.

Organometallic Coupling Reactions for Cyclic Architectures

Modern organometallic cross-coupling reactions, such as the Suzuki, Heck, and Stille couplings, are powerful tools for forming carbon-carbon bonds, particularly between sp²- and sp³-hybridized carbons. libretexts.orgpressbooks.pub These reactions typically involve a transition metal catalyst (e.g., palladium) to couple an organometallic reagent with an organic halide. pressbooks.pub For the construction of a cycloheptane backbone, these methods would most likely be employed in an intramolecular fashion. However, similar to intramolecular Grignard reactions, achieving a high-yielding 7-membered ring closure can be difficult. These methods are more commonly applied to the formation of 5- and 6-membered rings or larger macrocycles where conformational flexibility can aid the reaction.

Cascade and Tandem Reaction Sequences for Cycloheptane Ring Construction

Cascade reactions, also known as tandem or domino reactions, involve multiple bond-forming events occurring in a single operation without isolating intermediates. sioc-journal.cn This approach enhances synthetic efficiency by reducing the number of purification steps and resource consumption. While elegant cascade sequences have been developed to construct complex polycyclic systems containing seven-membered rings, the development of a simple, high-yield cascade for a monosubstituted cycloheptane like the 4-methylcycloheptyl backbone is less common. Ring expansion strategies generally remain a more direct and reliable route for such scaffolds. sioc-journal.cn

Introduction of the Ethanol (B145695) Side Chain

Once the 4-methylcycloheptyl backbone is established, typically in the form of 4-methylcycloheptanone or a related derivative, the two-carbon ethanol side chain can be introduced. The primary methods for this transformation are nucleophilic addition to a carbonyl precursor or the reduction of a carboxylic acid derivative.

Nucleophilic Addition Reactions to Carbonyl Precursors

This approach involves the addition of a two-carbon nucleophile to a suitable electrophilic precursor. Two plausible routes are the reaction of a Grignard reagent with an epoxide and the Wittig reaction followed by hydration.

Grignard Reaction with Ethylene Oxide: A highly effective method for introducing a -CH₂CH₂OH group is the reaction of a Grignard reagent with ethylene oxide. vedantu.commt.com First, the 4-methylcycloheptyl backbone, such as 4-methylcycloheptyl bromide, is converted into the corresponding Grignard reagent, 4-methylcycloheptylmagnesium bromide, by reacting it with magnesium metal in an anhydrous ether solvent. youtube.com This Grignard reagent then acts as a nucleophile, attacking one of the carbons of the ethylene oxide ring in an Sₙ2-type reaction. vedantu.com The strained three-membered ring opens, and subsequent acidic workup protonates the resulting alkoxide to yield the final product, 2-(4-methylcycloheptyl)ethanol. youtube.comyoutube.com

Precursor Reagents Intermediate Final Product
4-Methylcycloheptyl Bromide1. Mg, THF4-Methylcycloheptylmagnesium BromideThis compound
2. Ethylene Oxide
3. H₃O⁺ (workup)

Wittig Reaction and Hydroboration-Oxidation: An alternative two-step sequence begins with the Wittig reaction on 4-methylcycloheptanone. organic-chemistry.orgwikipedia.org The ketone is reacted with a phosphonium ylide, specifically methylenetriphenylphosphorane (Ph₃P=CH₂), to convert the carbonyl group into a methylene group (=CH₂), forming 1-methylene-4-methylcycloheptane. organicchemistrytutor.commasterorganicchemistry.com The resulting alkene is then subjected to hydroboration-oxidation. Treatment with borane (BH₃) followed by oxidation with hydrogen peroxide (H₂O₂) and base results in the anti-Markovnikov addition of water across the double bond, selectively forming the desired primary alcohol, this compound. lumenlearning.com

Reduction of Carboxylic Acid Derivatives

This strategy involves the reduction of a carboxylic acid or one of its derivatives, such as an ester, that possesses the complete carbon skeleton. The required precursor, 4-methylcycloheptanecarboxylic acid, can be synthesized from the 4-methylcycloheptanone intermediate.

The reduction is most effectively carried out using a powerful hydride-donating agent like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.combyjus.com Carboxylic acids themselves can be reduced directly to primary alcohols with LiAlH₄. adichemistry.com More commonly, the carboxylic acid is first converted to an ester, for example, ethyl 4-methylcycloheptanecarboxylate, via Fischer esterification. The ester is then reduced with LiAlH₄ in an anhydrous solvent like diethyl ether or THF. byjus.comrsc.org The reaction proceeds via nucleophilic acyl substitution by hydride ions, followed by reduction of the intermediate aldehyde to furnish the primary alcohol, this compound, after an aqueous workup. masterorganicchemistry.comic.ac.uk

Precursor Reagent Product Functional Group Transformation
4-Methylcycloheptanecarboxylic acidLiAlH₄, then H₂O workupThis compound-COOH → -CH₂OH
Ethyl 4-methylcycloheptanecarboxylateLiAlH₄, then H₂O workupThis compound-COOEt → -CH₂OH

Regioselective Functionalization of Cyclic Substrates

Achieving the desired 1,4-substitution pattern on a cycloheptane ring is a key challenge in the synthesis of this compound. Several strategies can be envisioned for the regioselective functionalization of the cyclic substrate.

One plausible approach involves the use of ring expansion reactions . For instance, a suitably substituted cyclohexanone derivative could serve as a precursor. Methodologies for the one-carbon ring expansion of cyclic ketones to their homologous α,β-unsaturated ketones are established. This could potentially be adapted to generate a 4-methylcycloheptenone intermediate. Subsequent conjugate addition of a suitable nucleophile to the β-position of the enone would establish the 1,4-disubstitution pattern. The choice of nucleophile in such a conjugate addition is critical for the success of this strategy wikipedia.org. Gilman reagents (lithium dialkylcuprates) are known to be effective for 1,4-additions to conjugated carbonyls wikipedia.org.

Another potential route to a key intermediate, 4-methylcycloheptanone, could be adapted from methodologies used for the synthesis of substituted cyclohexanones. For example, some methods describe the synthesis of 4-methylcyclohexanone from 4-methylcyclohexanol patsnap.com. A similar oxidation of 4-methylcycloheptanol would provide the desired cycloheptanone. The synthesis of 1,4-disubstituted cycloheptanes has been reported in the context of liquid-crystalline materials, often starting from corresponding cycloheptanones tandfonline.com.

A palladium-catalyzed asymmetric ring-expanding allylation (AREA) has been reported for the synthesis of substituted cycloheptane-1,4-diones, offering another potential entry point to 1,4-disubstituted cycloheptane systems nih.gov.

The following table summarizes potential starting materials and key reactions for achieving the desired 1,4-disubstituted cycloheptane core.

Starting MaterialKey ReactionIntermediate
Substituted CyclohexanoneRing Expansion4-Methylcycloheptenone
4-MethylcycloheptanolOxidation4-Methylcycloheptanone
CycloheptenoneConjugate Addition4-Methylcycloheptanone

Stereoselective Synthesis of this compound

The presence of two stereocenters in this compound (at C1 of the ethanol substituent and C4 of the cycloheptyl ring) necessitates the use of stereoselective synthetic methods to obtain specific stereoisomers.

Assuming a synthetic route proceeding through 4-methylcycloheptanone, the stereochemistry of the final product can be controlled at two key stages: the introduction of the methyl group and the reduction of the ketone to form the alcohol, which is then elongated to the ethanol side chain.

If starting from cycloheptenone, an enantioselective conjugate addition of a methyl group equivalent, using a chiral catalyst, could establish the stereocenter at C4. Subsequent conversion of the ketone to the ethanol side chain would then need to be performed with diastereoselective control.

Alternatively, if 4-methylcycloheptanone is the intermediate, an enantioselective reduction of the ketone would yield a chiral 4-methylcycloheptanol. This alcohol could then be converted to the target ethanol derivative. The relative stereochemistry (cis or trans) between the methyl group and the newly formed hydroxyl group would be determined by the facial selectivity of the reducing agent's approach to the carbonyl group.

Chiral auxiliaries offer a powerful strategy for controlling stereochemistry. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction organic-chemistry.org. For instance, a chiral auxiliary could be attached to a cycloheptanone precursor to direct the diastereoselective addition of a methyl group. After the desired stereochemistry is set, the auxiliary is removed. Evans oxazolidinones and pseudoephedrine are examples of commonly used chiral auxiliaries that have been successfully employed in asymmetric alkylation reactions google.comresearchgate.net.

Catalyst-controlled methodologies provide an alternative, often more atom-economical, approach. Chiral catalysts can be used to favor the formation of one enantiomer or diastereomer over others. For the synthesis of cycloheptane derivatives, organocatalysis has emerged as a powerful tool. For example, chiral amines have been used to catalyze asymmetric cascade reactions to form functionalized cycloheptanes with excellent stereocontrol chemrxiv.org. In the context of a 4-methylcycloheptanone intermediate, a chiral catalyst, such as a Noyori-type ruthenium complex or a CBS catalyst, could be employed for the asymmetric reduction of the ketone to the corresponding alcohol with high enantioselectivity.

The following table outlines potential stereoselective strategies.

IntermediateStereoselective MethodType of Control
CycloheptenoneAsymmetric Conjugate AdditionEnantioselective
4-MethylcycloheptanoneAsymmetric Alkylation with Chiral AuxiliaryDiastereoselective
4-MethylcycloheptanoneAsymmetric Reduction with Chiral CatalystEnantioselective

The synthesis of this compound will likely result in a mixture of diastereomers (cis and trans isomers). The separation of these stereoisomers is crucial for obtaining pure compounds. Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) , potentially using a chiral stationary phase, are powerful methods for separating both diastereomers and enantiomers researchgate.net. The separation of cis and trans isomers of cyclic compounds can often be achieved on standard silica gel or reversed-phase columns due to their different physical properties, such as polarity and boiling point google.comgoogle.comzju.edu.cnchromforum.org.

Once isolated, the characterization of the stereoisomers is performed using various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool for determining relative stereochemistry zju.edu.cn. For cyclic systems like cycloheptane, the coupling constants (J-values) between adjacent protons can provide information about their dihedral angles and thus their relative spatial arrangement (axial or equatorial). Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal through-space interactions between protons, providing further evidence for the assignment of cis or trans stereochemistry beilstein-journals.org. The determination of the absolute configuration of enantiomers typically requires the use of chiral derivatizing agents, such as Mosher's acid, followed by NMR analysis, or X-ray crystallography of a suitable crystalline derivative.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound involves minimizing waste, using less hazardous chemicals, and improving energy efficiency unibo.itnih.govrsc.org.

One of the key tenets of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions , also known as neat reactions, can lead to higher reaction rates, easier product isolation, and a significant reduction in waste. For instance, the reduction of carboxylic acids to primary alcohols, a potential step in one of the synthetic routes to the target molecule, has been achieved under solvent-free conditions orgsyn.orgorganic-chemistry.orggrafiati.com.

Catalyst-free reactions offer another avenue for greener synthesis by avoiding the use of often toxic and expensive metal catalysts. While many of the proposed synthetic steps for this compound would likely require catalysis, exploring catalyst-free alternatives is a worthwhile endeavor. For example, some C-C bond-forming reactions can be achieved under catalyst- and additive-free conditions patsnap.comtandfonline.comgoogle.comsioc-journal.cnresearchgate.net. The feasibility of applying such methods to the synthesis of the target compound would require further investigation.

The following table summarizes potential green chemistry approaches for key transformations.

TransformationConventional MethodGreener Alternative
Reduction of a carboxylic acid precursorLiAlH4 in THFNaBH4 under solvent-free conditions
C-C bond formationOrganometallic reagents in organic solventsCatalyst-free C-H functionalization (hypothetical)

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The ideal atom economy is 100%, signifying that all atoms from the reactants are found in the final product, with no byproducts. rsc.org

Analysis of Proposed Routes:

Reduction of Carboxylic Acid Derivative Route: The choice of reducing agent is critical for atom economy in this pathway.

Using a stoichiometric hydride reagent like lithium aluminum hydride (LiAlH₄) to reduce (4-Methylcycloheptyl)acetic acid results in poor atom economy. The reaction produces a large amount of aluminum salt waste during the workup phase.

A greener alternative is the catalytic hydrogenation of the corresponding methyl or ethyl ester of the acid. This process, using H₂ gas and a reusable heterogeneous catalyst (e.g., Palladium on carbon), is highly atom-economical as the only theoretical byproduct is the alcohol (methanol or ethanol) from the ester group, which can be recovered. Catalytic hydrogenation is a prime example of a waste-minimizing strategy. rsc.org

Hydroformylation Route: This pathway is potentially the most atom-economical.

The hydroformylation step, which converts vinyl-4-methylcycloheptane, carbon monoxide (CO), and hydrogen (H₂) into 2-(4-methylcycloheptyl)acetaldehyde, is a 100% atom-economical addition reaction. chemistryviews.orgmdpi.com

The subsequent reduction of the aldehyde to the final alcohol can also be achieved with 100% atom economy via catalytic hydrogenation.

Interactive Data Table: Theoretical Atom Economy Comparison Note: This table compares the core chemical transformation steps. It excludes solvents, catalysts, and workup materials.

Synthetic Route Key Reaction Step Reactants Product Theoretical Atom Economy (%) Primary Waste Products
Grignard Route Ring-opening of ethylene oxide 4-Methylcycloheptylmagnesium bromide + Ethylene Oxide This compound ~60% (overall process) Magnesium salts (MgBr₂)
Reduction Route (Hydride) Reduction of carboxylic acid (4-Methylcycloheptyl)acetic acid + LiAlH₄ This compound < 20% Aluminum salts, excess water
Reduction Route (Catalytic) Catalytic hydrogenation of ester Methyl (4-methylcycloheptyl)acetate + H₂ This compound ~90% (excluding catalyst) Methanol

| Hydroformylation Route | Hydroformylation & Hydrogenation | Vinyl-4-methylcycloheptane + CO + H₂ | this compound | 100% | None (theoretically) |

Strategies for waste minimization for all routes include the use of recoverable and reusable catalysts, optimizing reaction conditions to maximize yield and minimize side reactions, and selecting solvents that can be easily recovered and recycled. organic-chemistry.org

Sustainable Reagent and Raw Material Selection

Raw Material Sourcing: The ultimate sustainability of any of these routes depends on the origin of the starting materials. Ideally, precursors like 4-methylcycloheptanone or vinyl-4-methylcycloheptane would be derived from renewable, bio-based feedstocks rather than petrochemical sources. For instance, processes are being developed to convert bio-ethanol into valuable platform chemicals. nih.gov

Reagent Selection:

Grignard Route: This route relies on stoichiometric magnesium and often uses volatile and flammable ethereal solvents like diethyl ether or tetrahydrofuran (THF). While effective, these reagents pose safety and environmental challenges.

Reduction Route: As discussed, catalytic hydrogenation is far more sustainable than using stoichiometric metal hydrides like LiAlH₄, which are hazardous and generate significant waste. lookchem.com The use of molecular hydrogen as a reagent is a key feature of many green chemical processes.

Hydroformylation Route: This route excels by using catalytic quantities of transition metals (e.g., rhodium, copper). chemistryviews.org While these metals can be toxic and expensive, their use in small, recoverable amounts is preferable to stoichiometric reagents. The other primary reagents, CO and H₂, form synthesis gas, which can be produced from non-petroleum sources like biomass.

Solvent Choice: A significant portion of the waste in chemical processes comes from solvents. Green chemistry encourages the use of safer, more environmentally benign solvents. For instance, replacing chlorinated solvents or volatile ethers with options like bio-ethanol, water, or newer sustainable solvents like cyclopentyl methyl ether (CPME) can drastically reduce the environmental footprint of a synthesis.

Comparative Analysis of Synthetic Routes for this compound

A comparative analysis of the proposed synthetic routes reveals a trade-off between established, versatile methods and modern, more sustainable catalytic approaches. The ideal route depends on the specific criteria being optimized, such as cost, scalability, environmental impact, or available equipment.

Metric Grignard Route Reduction of Acid/Ester Route Hydroformylation Route
Overall Yield Generally Good to HighGood to HighPotentially High, but dependent on selectivity
Atom Economy Poor to ModeratePoor (with hydrides); Excellent (catalytic)Excellent
Reagent Type Stoichiometric (Mg)Stoichiometric (hydrides) or Catalytic (H₂)Catalytic (Rh, Cu, etc.)
Waste Generation High (magnesium salts)High (metal salts) or Low (catalytic)Very Low (theoretically)
Reagent/Catalyst Sustainability Low (stoichiometric metal)Low (hydrides); High (H₂/catalyst)Moderate (precious metal catalysts)
Process Safety Moderate (flammable ethers, reactive Grignard)High hazard with LiAlH₄; Moderate with high-pressure H₂High (requires handling of CO and high-pressure gases)
Scalability Well-established and scalableReadily scalable, especially catalytic versionIndustrially practiced, but requires specialized infrastructure
Key Challenge Waste managementChoice of reducing agentAchieving high regioselectivity for the linear aldehyde

The Hydroformylation Route stands out as the most sustainable and atom-economical pathway on paper. Its reliance on catalytic reagents and 100% theoretical atom economy in its key steps aligns perfectly with the principles of green chemistry. However, its practical implementation requires significant investment in specialized high-pressure equipment and catalysts, and controlling the regioselectivity to favor the desired linear aldehyde over the branched isomer is a critical challenge.

The Catalytic Reduction of a (4-Methylcycloheptyl)acetate represents a strong balance of feasibility, safety, and sustainability. This route avoids hazardous stoichiometric reagents in favor of catalytic hydrogenation, leading to high atom economy and low waste. It is a robust and scalable method widely used in industry.

The Grignard Route is a classic and reliable laboratory-scale synthesis. Its main drawbacks are poor atom economy and the generation of significant salt waste, making it the least sustainable option, particularly for large-scale production.

Chemical Reactivity and Transformation Mechanisms of 2 4 Methylcycloheptyl Ethanol

Reactions Involving the Hydroxyl Functional Group

The hydroxyl group of 2-(4-methylcycloheptyl)ethanol is a versatile functional group that can undergo several types of reactions. As a primary alcohol, it is relatively unhindered, allowing it to participate readily in reactions where it acts as a nucleophile.

Esterification Reactions: Mechanisms and Scope

Esterification is a fundamental reaction for alcohols, resulting in the formation of an ester by reacting with a carboxylic acid or its derivative.

The most common method for esterification is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.comlibretexts.org This reaction is a reversible equilibrium process. libretexts.orgchemguide.co.uk

The mechanism proceeds through several key steps:

Protonation of the Carbonyl: The acid catalyst (commonly H₂SO₄ or TsOH) protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemguide.co.uk

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of this compound attacks the now highly electrophilic carbonyl carbon. masterorganicchemistry.comchemguide.co.uk

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.comchemguide.co.uk

For this compound, being a primary alcohol, this reaction is generally efficient. commonorganicchemistry.com To drive the equilibrium towards the product side, the alcohol can be used in excess, or water can be removed as it is formed. masterorganicchemistry.com

Table 1: Conditions for Acid-Catalyzed Esterification

Catalyst Carboxylic Acid Solvent Conditions
Sulfuric Acid (H₂SO₄) Acetic Acid Excess Ethanol (B145695) Gentle heating libretexts.org
p-Toluenesulfonic Acid (TsOH) Benzoic Acid Toluene Heating with Dean-Stark apparatus

Fischer esterification is a classic example of a nucleophilic acyl substitution reaction. Other, often more rapid and irreversible, methods also fall under this category. These typically involve reacting the alcohol with more reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides. libretexts.org

Reaction with Acyl Chlorides: The reaction between an alcohol and an acyl chloride is vigorous and produces an ester and hydrogen chloride gas. libretexts.org The mechanism involves the nucleophilic attack of the alcohol's oxygen on the highly electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. A base, such as pyridine, is often added to neutralize the HCl byproduct.

Reaction with Acid Anhydrides: This reaction is less vigorous than with acyl chlorides but is still efficient, especially with warming. libretexts.org It produces an ester and a carboxylic acid. The mechanism is analogous, with the alcohol attacking one of the carbonyl carbons of the anhydride, leading to the departure of a carboxylate leaving group.

These methods are advantageous when dealing with acid-sensitive substrates or when the equilibrium of Fischer esterification is unfavorable.

Table 2: Comparison of Esterification Methods for Primary Alcohols

Method Reagent Byproduct Reversibility Conditions
Fischer Esterification Carboxylic Acid Water Reversible Acid catalyst, heat masterorganicchemistry.com
Acyl Chloride Acyl Chloride HCl Irreversible Often at room temp, base optional libretexts.org

Etherification Reactions: Formation of Alkyl and Aryl Ethers

Etherification involves the formation of an ether (R-O-R') from an alcohol. This can be achieved through various methods, including nucleophilic substitution and metal-catalyzed cross-coupling.

The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers. masterorganicchemistry.comwikipedia.org It is an Sₙ2 reaction involving an alkoxide ion and an alkyl halide. wikipedia.orggold-chemistry.org

The mechanism consists of two steps:

Alkoxide Formation: The alcohol, this compound, is deprotonated by a strong base (such as sodium hydride, NaH) to form the corresponding sodium 2-(4-methylcycloheptyl)ethoxide. masterorganicchemistry.comyoutube.com

Nucleophilic Substitution: The resulting alkoxide acts as a potent nucleophile and attacks a suitable electrophile, typically a primary alkyl halide or tosylate, in an Sₙ2 reaction. wikipedia.org This displaces the halide or tosylate leaving group and forms the ether. masterorganicchemistry.com

For this reaction to be successful, the alkylating agent must be a primary halide. Secondary and tertiary halides are prone to elimination reactions as a competing pathway. masterorganicchemistry.comwikipedia.org

Table 3: Reagents for Williamson Ether Synthesis

Base for Alkoxide Formation Alkylating Agent Product Type
Sodium Hydride (NaH) Methyl Iodide (CH₃I) Methyl Ether
Potassium Hydride (KH) Ethyl Bromide (CH₃CH₂Br) Ethyl Ether

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While direct coupling of simple alcohols and unactivated olefins to form ethers is not a common, broadly applicable reaction, specific palladium-catalyzed methods exist for C-O bond formation. Reactions like the Buchwald-Hartwig amination can be adapted for ether synthesis, typically coupling an alcohol with an aryl halide or triflate, not an olefin.

However, the general catalytic cycle for such transformations provides a framework for understanding these advanced reactions. nih.govwhiterose.ac.uk

Oxidative Addition: A low-valent palladium(0) catalyst inserts into the bond of an organohalide (e.g., an aryl bromide), forming a palladium(II) intermediate. libretexts.orgmdpi.com

Transmetalation or Ligand Exchange: In reactions like the Buchwald-Hartwig etherification, the alkoxide (formed from the alcohol and a base) would coordinate to the palladium center, displacing the halide.

Reductive Elimination: The final step involves the formation of the new C-O bond, yielding the ether product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. whiterose.ac.uklibretexts.org

For a reaction involving an olefin, a different pathway, such as an insertion or hydroalkoxylation mechanism, would be required, and the scope is often limited to specific types of activated olefins like allylic systems (in the Tsuji-Trost reaction) or through intramolecular cyclizations. libretexts.org

Table 4: Key Components in a Generic Palladium-Catalyzed C-O Coupling Reaction

Component Function Example
Palladium Pre-catalyst Source of active Pd(0) catalyst Pd(OAc)₂, Pd₂(dba)₃
Ligand Stabilizes the catalyst and facilitates key steps Dialkylbiaryl phosphines (e.g., SPhos) nih.gov
Base Deprotonates the alcohol to form the active nucleophile K₃PO₄, K₂CO₃ nih.gov

Oxidation Reactions to Aldehydes and Carboxylic Acids

As a primary alcohol, this compound can be oxidized to form either an aldehyde, 2-(4-Methylcycloheptyl)acetaldehyde, or a carboxylic acid, 2-(4-Methylcycloheptyl)acetic acid. The final product is determined by the choice of oxidizing agent and the specific reaction conditions employed. youtube.comyoutube.com

The oxidation process involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which the hydroxyl group is attached. Strong oxidizing agents, typically in aqueous environments, will facilitate the initial oxidation to the aldehyde, which is then rapidly converted to a carboxylic acid. To isolate the aldehyde, milder oxidizing agents are required, often in non-aqueous (anhydrous) solvents, and the aldehyde is typically distilled from the reaction mixture as it forms to prevent over-oxidation. youtube.com

Oxidizing Agent/ConditionsExpected Major ProductReaction Class
Potassium permanganate (KMnO₄), H₂SO₄, heat2-(4-Methylcycloheptyl)acetic acidStrong Oxidation
Chromic acid (H₂CrO₄) / Jones Reagent (CrO₃, H₂SO₄, acetone)2-(4-Methylcycloheptyl)acetic acidStrong Oxidation
Pyridinium chlorochromate (PCC) in CH₂Cl₂2-(4-Methylcycloheptyl)acetaldehydeMild Oxidation
Swern Oxidation (DMSO, oxalyl chloride, triethylamine)2-(4-Methylcycloheptyl)acetaldehydeMild Oxidation
Table 1: Common oxidizing agents and their expected products in the oxidation of this compound.

Dehydration Reactions to Alkene Derivatives

The acid-catalyzed dehydration of this compound involves the elimination of a water molecule to form an alkene. This reaction is a cornerstone of alkene synthesis from alcohols. The mechanism of this elimination is highly dependent on the structure of the alcohol. unacademy.com For primary alcohols like this compound, the reaction proceeds via an E2 (bimolecular elimination) mechanism. libretexts.orgchemistrysteps.com

E1 Elimination Mechanisms and Carbocation Intermediates

The E1 (unimolecular elimination) mechanism is a two-step process that begins with the loss of a leaving group (in this case, water, after protonation of the hydroxyl group) to form a carbocation intermediate. The second step involves a base removing a proton from a carbon adjacent to the carbocation, forming a double bond.

This mechanism is characteristic of tertiary and secondary alcohols because they can form relatively stable tertiary and secondary carbocations. However, this compound is a primary alcohol. The loss of water from the protonated alcohol would necessitate the formation of a primary carbocation, which is highly unstable and energetically unfavorable. chemistrysteps.comucalgary.ca Therefore, the dehydration of this compound does not proceed through an E1 mechanism under typical conditions.

E2 Elimination Mechanisms and Transition States

Due to the instability of the primary carbocation, this compound undergoes dehydration via a concerted E2 mechanism. libretexts.orgchemistrysteps.com This pathway involves a single, simultaneous step where a base removes a proton from the beta-carbon (the carbon on the cycloheptyl ring attached to the -CH₂OH group) while the protonated hydroxyl group (a good leaving group, -OH₂⁺) departs.

The reaction is initiated by the protonation of the alcohol's hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄), converting the poor leaving group (-OH) into a good leaving group (-OH₂⁺). A base, which can be a water molecule or the conjugate base of the acid (HSO₄⁻), then abstracts a proton from the cycloheptyl ring at the carbon adjacent to the ethanol side chain. The electrons from the C-H bond being broken move to form a π bond between the two carbons, and the C-O bond breaks, expelling the water molecule. This all occurs in a single coordinated step through a high-energy transition state rather than a stable intermediate. stackexchange.com

CharacteristicE1 MechanismE2 Mechanism
Substrate PreferenceTertiary > SecondaryPrimary > Secondary > Tertiary
KineticsUnimolecular (Rate = k[Substrate])Bimolecular (Rate = k[Substrate][Base])
IntermediateCarbocationNone (Transition State)
RearrangementsPossibleNot Possible
Favored Mechanism for this compoundNoYes
Table 2: Comparison of E1 and E2 Dehydration Mechanisms.
Regioselectivity and Stereoselectivity in Dehydration

Regioselectivity refers to the preference for forming a double bond at one position over another when multiple constitutional isomers can be formed. In the dehydration of this compound, the elimination involves the -CH₂OH group and a hydrogen atom from the adjacent carbon on the cycloheptyl ring. As there is only one such adjacent carbon, the reaction is expected to yield a single major alkene product: (4-methylcycloheptylidene)methane is not expected; rather the product is 1-(ethenyl)-4-methylcycloheptane or vinyl-4-methylcycloheptane.

Stereoselectivity, the preferential formation of one stereoisomer over another, is not a significant factor in this specific dehydration, as the resulting double bond is exocyclic and does not lead to cis/trans (E/Z) isomerism in the primary product.

Reactions of the Cycloheptyl Ring System

Hydrogenation and Dehydrogenation Studies

The cycloheptyl ring of this compound can undergo catalytic hydrogenation and dehydrogenation, reactions that are fundamental in the context of cyclic hydrocarbons and have been studied extensively for similar systems like methylcyclohexane. paspk.orgnih.gov

Hydrogenation: This process involves the addition of hydrogen (H₂) across double bonds in the presence of a metal catalyst (e.g., Platinum, Palladium, or Nickel). If the cycloheptyl ring in the molecule were unsaturated (i.e., a cycloheptenyl or cycloheptadienyl ring), catalytic hydrogenation would saturate it to the corresponding methylcycloheptyl structure. The reaction is typically stereospecific, with hydrogen atoms adding to the same face of the double bond (syn-addition). youtube.com The primary alcohol functional group is generally stable under these conditions.

Dehydrogenation: This is the reverse of hydrogenation, involving the removal of hydrogen to create double bonds and potentially form an aromatic system. For the saturated 4-methylcycloheptyl ring, dehydrogenation is an endothermic process requiring high temperatures (e.g., 300-450 °C) and a catalyst, often platinum on a support like alumina (Pt/Al₂O₃). paspk.org The reaction would proceed by sequentially removing hydrogen atoms to form methylcycloheptene, then methylcycloheptadiene, and potentially leading to rearrangement and aromatization to form toluene, though this is less direct than from a six-membered ring. Studies on methylcyclohexane show high conversion to toluene under such conditions. nih.govresearchgate.net

ReactionTypical CatalystTypical ConditionsExpected Transformation of the Ring
Hydrogenation (of an unsaturated analog)Pt, Pd, or NiH₂ gas, room temperature to 100°CUnsaturated ring → Saturated methylcycloheptyl ring
DehydrogenationPt/Al₂O₃, Pt/C300 - 450 °C, N₂ atmosphereMethylcycloheptyl ring → Methylcycloheptenyl/dienyl species
Table 3: Typical Conditions for Hydrogenation and Dehydrogenation of Cycloalkane Systems.

Ring Expansion/Contraction Processes

Ring expansion and contraction are rearrangements often driven by the desire to relieve ring strain or to form a more stable carbocation intermediate. chemistrysteps.commasterorganicchemistry.cometsu.edu Cycloheptane (B1346806) exists in a state of moderate ring strain due to torsional strain and transannular interactions. msu.edu

A ring expansion or contraction involving this compound could theoretically be initiated by the formation of a carbocation on the carbon atom adjacent to the ring. This would occur following the departure of the protonated hydroxyl group as a water molecule.

Ring Expansion: A 1,2-alkyl shift, where a C-C bond from the ring migrates to the carbocation center, would lead to a ring expansion. chemistrysteps.commasterorganicchemistry.com This would transform the cycloheptyl ring into a cyclooctyl ring. This process relieves ring strain and can lead to a more stable carbocation.

Ring Contraction: Conversely, a rearrangement could also lead to a ring contraction, forming a substituted cyclohexane ring. nih.govbeilstein-journals.orgstackexchange.comharvard.edu Six-membered rings like cyclohexane have minimal ring strain, making this a thermodynamically favorable process. msu.edu

The likelihood of these rearrangements depends on the stability of the intermediate and resulting carbocations. The initial primary carbocation is highly unstable, making a rearrangement to a more stable secondary or tertiary carbocation within a newly formed ring a strong possibility. chemistrysteps.comreddit.com

Influence of Substituents on Reactivity and Reaction Mechanisms

Steric Hindrance Effects of the Methylcycloheptyl Moiety

Steric hindrance refers to the spatial arrangement of atoms or groups that can impede a chemical reaction. otgscience.in The bulky 4-methylcycloheptyl group in this compound exerts a significant steric effect on the reactivity of the adjacent ethanol side chain. msu.edu

This steric bulk can hinder the approach of nucleophiles to the electrophilic carbon atom next to the hydroxyl group, particularly in Sₙ2 reactions which require a specific trajectory for the incoming nucleophile. otgscience.inresearchgate.net The rate of Sₙ2 reactions is highly sensitive to steric crowding at the reaction center. Compared to a less hindered primary alcohol like ethanol, this compound would be expected to react much more slowly in Sₙ2 displacements.

The table below provides a conceptual comparison of relative reaction rates, illustrating the impact of steric hindrance.

Reaction TypeSubstrateRelative RateRationale
Sₙ2 SubstitutionEthanolHighMinimal steric hindrance from the ethyl group.
Sₙ2 SubstitutionThis compoundLowSignificant steric hindrance from the bulky methylcycloheptyl group impedes nucleophilic attack.
Sₙ1 Substitutiontert-Butyl alcoholHighForms a stable tertiary carbocation; steric hindrance is less of a factor.
Sₙ1 SubstitutionThis compoundModerateCan form a primary carbocation that may rearrange; steric hindrance is less critical than in Sₙ2.

This table is for illustrative purposes and actual rates would depend on specific reaction conditions.

Electronic Effects on Reaction Kinetics and Thermodynamics

The electronic properties of substituents can significantly influence reaction rates and equilibria. Alkyl groups, such as the methyl and cycloheptyl groups in this compound, are generally considered to be electron-donating. libretexts.orgquora.com This electron-donating character arises from two main effects:

Inductive Effect (+I): This is the transmission of charge through sigma bonds. Carbon is slightly more electronegative than hydrogen, but alkyl groups are observed to donate electron density towards more electronegative atoms or electron-deficient centers. quora.com However, recent computational studies suggest that alkyl groups may be inductively electron-withdrawing compared to hydrogen, and their observed electron-donating nature is due to other factors. rsc.orgpeshprints.com

Hyperconjugation: This is a stabilizing interaction that results from the delocalization of electrons in a sigma bond to an adjacent empty or partially filled p-orbital. otgscience.in In the context of a carbocation intermediate formed at the side chain, the C-H and C-C sigma bonds of the cycloheptyl ring can overlap with the empty p-orbital of the carbocation, donating electron density and stabilizing the positive charge. otgscience.inquora.com

Electronic EffectDescriptionImpact on this compound Reactivity
Inductive Effect (+I) Donation of electron density through sigma bonds.Stabilizes adjacent carbocations, accelerating Sₙ1 reactions.
Hyperconjugation Delocalization of sigma-bond electrons into an adjacent empty p-orbital.Strongly stabilizes adjacent carbocations, increasing the rate of Sₙ1 reactions and favoring rearrangements that lead to more substituted carbocations.

Stereoelectronic Control in Transformations

Stereoelectronic effects are influences on molecular geometry and reactivity that arise from the spatial arrangement of orbitals. wikipedia.org These effects are crucial for understanding the outcome of reactions where specific orbital overlaps are required in the transition state. documentsdelivered.compitt.edu

In transformations of this compound, the conformation of the seven-membered ring plays a critical role. Cycloheptane can adopt several conformations, such as the twist-chair and twist-boat, and the bulky methyl and ethanol substituents will have preferred orientations. The specific geometry of the molecule will dictate which reaction pathways are favored.

For example, in an E2 elimination reaction, a proton on the cycloheptyl ring would need to be in an anti-periplanar orientation (180° dihedral angle) with the leaving group on the side chain. The ability of the molecule to adopt a conformation that allows for this specific orbital alignment will determine the rate and regioselectivity of the elimination. If the required anti-periplanar arrangement is sterically disfavored, the E2 reaction will be slow or may not occur at all. researchgate.net These geometric constraints imposed by the need for effective orbital overlap are the essence of stereoelectronic control. wikipedia.orgpitt.edu

Derivatization Strategies for Analytical and Synthetic Applications

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific application. For this compound, the primary site for derivatization is the hydroxyl group.

For Analytical Applications: The goal of derivatization for analysis, such as in Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), is often to increase volatility, improve thermal stability, or introduce a chromophore for UV detection. libretexts.orgnih.gov

Silylation: The alcohol can be converted into a silyl ether, most commonly a trimethylsilyl (TMS) ether, by reacting it with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com The resulting TMS ether is more volatile and thermally stable, making it ideal for GC analysis. libretexts.org

Acylation: Reaction with an acyl chloride or anhydride, such as benzoyl chloride, converts the alcohol into an ester. osti.gov This introduces a phenyl group, which is a strong chromophore, facilitating detection by UV-Vis detectors in HPLC. libretexts.orgtandfonline.com

For Synthetic Applications: In synthesis, the hydroxyl group is often a poor leaving group. Derivatization is used to convert it into a group that is more easily displaced in nucleophilic substitution reactions. pressbooks.pubntu.ac.uk

Formation of Sulfonate Esters: The alcohol can be reacted with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine. This forms a tosylate (OTs) or mesylate (OMs) ester, respectively. Tosylates and mesylates are excellent leaving groups, making the carbon to which they are attached highly susceptible to Sₙ2 attack by a wide range of nucleophiles. pressbooks.pub

Derivatizing AgentResulting DerivativeApplicationPurpose
BSTFATrimethylsilyl (TMS) EtherAnalytical (GC)Increases volatility and thermal stability. libretexts.orgsigmaaldrich.com
Benzoyl ChlorideBenzoate EsterAnalytical (HPLC)Introduces a UV-active chromophore for detection. libretexts.orgosti.gov
p-Toluenesulfonyl Chloride (TsCl)Tosylate Ester (OTs)SyntheticConverts -OH into an excellent leaving group for substitution reactions. pressbooks.pub
Methanesulfonyl Chloride (MsCl)Mesylate Ester (OMs)SyntheticConverts -OH into an excellent leaving group for substitution reactions. pressbooks.pub

Silylation for Chromatographic Analysis

Silylation is a chemical modification technique used to increase the volatility and thermal stability of compounds for gas chromatography (GC) analysis. slideshare.netyoutube.comphenomenex.blog For alcohols like this compound, the polar hydroxyl (-OH) group can lead to poor chromatographic peak shape and thermal degradation. slideshare.netglsciences.com Replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group reduces intermolecular hydrogen bonding and increases the molecule's volatility, making it more suitable for GC-MS analysis. youtube.comyoutube.com

Detailed Research Findings

Specific studies on the silylation of this compound are not readily found in the surveyed literature. However, the general procedure for silylation of primary alcohols is well-documented. This typically involves reacting the alcohol with a silylating agent in the presence of a catalyst or in an aprotic solvent. phenomenex.blog Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.com

The reaction can be generalized as follows:

R-OH + (CH₃)₃Si-X → R-O-Si(CH₃)₃ + HX

Where R represents the 2-(4-Methylcycloheptyl)ethyl group and X is a leaving group from the silylating agent.

Interactive Data Table: Common Silylating Agents for Alcohols

Silylating AgentAbbreviationLeaving GroupTypical Reaction Conditions
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFAN-methyltrifluoroacetamideHeating in an aprotic solvent (e.g., pyridine, acetonitrile)
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAN-methyltrifluoroacetamideOften used neat or with a catalyst at elevated temperatures
N-trimethylsilylimidazoleTMSIImidazoleEffective for hydroxyl groups, often used with a solvent
HexamethyldisilazaneHMDSAmmoniaRequires a catalyst (e.g., trimethylchlorosilane) for efficient reaction

Note: The conditions presented are general and would require optimization for the specific substrate, this compound.

Transformation Mechanism

The silylation of an alcohol typically proceeds through a nucleophilic attack of the alcohol's oxygen on the silicon atom of the silylating agent. The reaction is often facilitated by a base, which deprotonates the alcohol to form a more nucleophilic alkoxide. The mechanism involves the following general steps:

Activation of the Alcohol (Optional but common): A base (e.g., pyridine, imidazole) removes the proton from the hydroxyl group, forming an alkoxide.

Nucleophilic Attack: The oxygen of the alcohol (or alkoxide) attacks the electrophilic silicon atom of the silylating agent.

Departure of the Leaving Group: The leaving group from the silylating agent departs, resulting in the formation of the trimethylsilyl ether derivative.

This transformation results in the formation of 2-(4-Methylcycloheptyl)ethoxy-trimethylsilane, a more volatile and thermally stable compound suitable for detailed GC-MS analysis, which is a common technique for the analysis of fragrance and flavor compounds. gcms.czaromaverse.prochromatographyonline.cominnovatechlabs.comacs.org

Formation of Halogenated Derivatives for Mechanistic Probes

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. libretexts.orgquimicaorganica.org The resulting halogenated derivatives of this compound can serve as valuable mechanistic probes to study reaction pathways, such as nucleophilic substitution reactions. The introduction of a halogen atom provides a good leaving group, facilitating further chemical modifications.

Detailed Research Findings

While specific experimental procedures for the halogenation of this compound are not detailed in the available literature, the conversion of primary alcohols to their corresponding halides is a well-established set of reactions. The choice of reagent dictates the type of halogen introduced (Cl, Br, I) and often the reaction mechanism.

Interactive Data Table: Common Reagents for the Halogenation of Primary Alcohols

Halogenating AgentHalogen IntroducedTypical ByproductsCommon Reaction Conditions
Thionyl chloride (SOCl₂)ChlorineSO₂, HClOften used with a base like pyridine to neutralize HCl
Phosphorus tribromide (PBr₃)BromineH₃PO₃Typically performed in an inert solvent
Phosphorus and Iodine (P/I₂)IodineH₃PO₃Iodine and red phosphorus react in situ to form PI₃
Hydrogen Halides (HX)Cl, Br, IH₂ORequires forcing conditions for primary alcohols, often with a catalyst

Note: The choice of reagent and conditions would need to be determined empirically for this compound.

Transformation Mechanisms

The mechanism for the halogenation of a primary alcohol like this compound generally proceeds via an Sₙ2 pathway. quimicaorganica.org This is because the formation of a primary carbocation, which would be necessary for an Sₙ1 reaction, is highly unfavorable.

Mechanism with Thionyl Chloride (SOCl₂):

The alcohol's oxygen atom attacks the sulfur atom of thionyl chloride, displacing a chloride ion.

A proton is removed from the protonated intermediate, often by a weak base like pyridine.

The chloride ion then acts as a nucleophile, attacking the carbon atom bearing the oxygen in a backside attack.

Mechanism with Phosphorus Tribromide (PBr₃):

The oxygen of the alcohol attacks the phosphorus atom of PBr₃, displacing a bromide ion.

The displaced bromide ion then acts as a nucleophile, attacking the carbon atom bonded to the oxygen in an Sₙ2 fashion.

The leaving group is a dibromophosphite species. This process can repeat two more times with additional alcohol molecules.

The resulting 1-halo-2-(4-methylcycloheptyl)ethane derivatives are useful for further synthetic transformations or for studying reaction kinetics and mechanisms where a good leaving group is required.

Computational and Theoretical Investigations of 2 4 Methylcycloheptyl Ethanol

Conformational Analysis of the Cycloheptyl Ring and Ethanol (B145695) Side Chain

The conformational landscape of 2-(4-Methylcycloheptyl)ethanol is complex due to the flexibility of the cycloheptyl ring and the rotational freedom of the ethanol side chain. A thorough conformational analysis is essential to identify the most stable arrangements of the atoms in three-dimensional space. longdom.orgyoutube.com

The cycloheptane (B1346806) ring, unlike the more rigid cyclohexane, is highly flexible and can adopt several conformations. scispace.com The primary conformations are the chair and boat families, which are interconvertible. scispace.com The twist-chair conformation is generally considered the most stable form for cycloheptane, while the chair form with a plane of symmetry is the least stable within the chair family. scispace.com Similarly, within the boat family of conformations, the twist-boat is the most stable. scispace.com

The interconversion between these conformations, often referred to as pseudorotation, occurs with a relatively low energy barrier, making cycloheptane and its derivatives fluxional at room temperature. oup.combiomedres.us The presence of a methyl group at the 4-position is expected to influence the relative energies of these conformers by introducing steric interactions that favor conformations where the methyl group occupies a pseudo-equatorial position to minimize non-bonded strain.

Table 1: Theoretical Relative Energies of Cycloheptane Conformations

ConformationRelative Energy (kcal/mol)
Twist-Chair0.0
Chair~1.4
Twist-Boat~2.1
Boat~2.5

Note: These are generalized theoretical values for the parent cycloheptane ring and can be influenced by substituents.

The ethanol side chain attached to the cycloheptyl ring also possesses conformational flexibility due to rotation around the C-C single bond. This rotation gives rise to different rotameric states, primarily the anti (or trans) and gauche conformations. The relative stability of these rotamers is determined by the dihedral angle between the cycloheptyl ring, the alpha-carbon, the beta-carbon, and the hydroxyl group.

In the anti conformation, the bulky cycloheptyl group and the hydroxyl group are positioned as far apart as possible, minimizing steric hindrance. In the gauche conformations, these groups are closer together. The relative energies of these states can be influenced by intramolecular hydrogen bonding between the hydroxyl group and the ring, which might stabilize a particular gauche conformer.

The combination of the ring's pseudorotation and the side chain's rotation results in a complex potential energy surface (PES) with numerous energy minima. wikipedia.orgmuni.czlibretexts.org These minima correspond to the stable conformations of the molecule. gmu.eduyoutube.com The global minimum represents the most stable conformation with the lowest possible energy, while local minima correspond to other, less stable conformers. gmu.eduslideshare.net Identifying these minima is a primary goal of conformational analysis. wikipedia.org The process, often termed geometry optimization, seeks to find atomic arrangements where the net inter-atomic forces are near zero. wikipedia.org

Due to the vast number of possible conformations, computational methods are employed to systematically or stochastically explore the potential energy surface. uci.edu Software packages like MacroModel are widely used for this purpose. ucsb.edunih.govyoutube.comyoutube.com Common conformational search algorithms include:

Systematic Search: This method involves rotating each rotatable bond by a defined increment. However, for flexible molecules like this compound, this can be computationally prohibitive.

Monte Carlo (MC) Methods: These methods, such as the Monte Carlo Multiple Minimization (MCMM) available in MacroModel, randomly alter the coordinates of the molecule and then perform an energy minimization. nodepit.com This process is repeated many times to locate various low-energy conformers. uci.edu

Molecular Dynamics (MD): This approach simulates the motion of the molecule over time at a given temperature, allowing it to overcome energy barriers and explore different conformational regions. acs.org

These search methods are typically coupled with molecular mechanics force fields (e.g., MMFF, OPLS) to rapidly calculate the energy of each conformation. ucsb.edunodepit.com The resulting low-energy structures are then often subjected to higher-level calculations for more accurate energy determination. youtube.com

Quantum Chemical Calculations

To obtain a more accurate description of the electronic structure and relative energies of the identified conformers, quantum chemical calculations are employed. These methods solve the Schrödinger equation, or a simplified form of it, for the molecule.

Two popular and robust methods for electronic structure calculations of organic molecules are Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). rsc.orgq-chem.com

Density Functional Theory (DFT): DFT methods calculate the electronic energy based on the molecule's electron density rather than the complex many-electron wavefunction. huji.ac.ilresearchgate.net Functionals like B3LYP and ωB97X-D are commonly used as they provide a good balance between computational cost and accuracy for many organic molecules. rsc.org DFT is often the workhorse for geometry optimization and frequency calculations. researchgate.netnih.gov

Møller-Plesset Perturbation Theory (MP2): MP2 is a wave function-based method that improves upon the Hartree-Fock approximation by including electron correlation effects. q-chem.comnih.gov It is generally more computationally demanding than DFT but can provide more accurate results, particularly for systems where dispersion forces are important. q-chem.com Often, single-point energy calculations are performed at the MP2 level on geometries previously optimized with DFT, a strategy denoted as MP2//DFT. acs.org

For both DFT and MP2 calculations, the choice of a basis set is crucial. q-chem.comjetir.org A basis set is a set of mathematical functions used to build the molecular orbitals. jetir.org Split-valence basis sets, such as 6-31G(d) or the more extensive 6-311+G(d,p), are commonly used for organic molecules to achieve reliable results. researchgate.netuni-rostock.de These basis sets include polarization functions (d,p) that allow for more flexibility in describing the shape of the electron clouds, which is important for accurate energy and geometry predictions. uni-rostock.de

Table 2: Hierarchy of Computational Methods for Conformational Analysis

Method LevelTypical ApplicationBasis Set ExampleRelative Cost
Molecular Mechanics (MM)Conformational SearchingMMFF, OPLSLow
Density Functional Theory (DFT)Geometry Optimization, Frequency Calculations6-31G(d)Medium
Møller-Plesset Perturbation Theory (MP2)Single-Point Energy Refinement6-311+G(d,p)High

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry provides powerful tools for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which are invaluable for structural elucidation. For this compound, theoretical calculations can offer insights into its electronic structure and the corresponding NMR spectrum. The primary method for calculating NMR chemical shifts is Density Functional Theory (DFT), often employing the Gauge-Including Atomic Orbital (GIAO) method.

The process involves first optimizing the molecular geometry of the various stable conformers of this compound. Due to the flexibility of the cycloheptane ring and the rotational freedom of the ethanol side chain, multiple low-energy conformations can exist. Each conformer will have a unique three-dimensional structure, leading to subtle differences in the electronic environment of each nucleus.

Following geometry optimization, the NMR shielding tensors are calculated for each atom in each conformer. The chemical shift (δ) is then determined by referencing these absolute shielding values (σ) to the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the formula: δ = σ_ref - σ_iso.

The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. The contribution of each conformer is determined by its relative energy; lower energy (more stable) conformers contribute more significantly to the averaged spectrum. researchgate.net These calculations can predict both ¹H and ¹³C NMR chemical shifts. For instance, the protons on the carbon bearing the hydroxyl group (CH₂OH) are expected to be deshielded (higher ppm value) due to the electronegativity of the oxygen atom. docbrown.info The methyl group protons on the cycloheptane ring would appear at a much lower chemical shift. The complexity of the cycloheptane ring protons would lead to a crowded region in the ¹H NMR spectrum, where computational analysis can be critical for assigning specific resonances.

Table 1: Hypothetical Calculated ¹H NMR Chemical Shifts for a Conformer of this compound Calculations based on methodologies applied to similar alcohol molecules.

Proton GroupTypical Calculation MethodPredicted Chemical Shift (δ, ppm)
-CH₃ (ring)DFT/B3LYP/6-31G(d)0.8 - 1.0
-CH₂- (ring)DFT/B3LYP/6-31G(d)1.1 - 1.8
-CH- (ring)DFT/B3LYP/6-31G(d)1.5 - 1.9
-CH₂-OHDFT/B3LYP/6-31G(d)3.5 - 3.8
-OHDFT/B3LYP/6-31G(d)Variable (1.0 - 5.0)

Energy Barriers and Transition State Geometries for Key Reactions

Theoretical chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the determination of activation energies (energy barriers) and the geometries of transient species like transition states. For this compound, key reactions could include acid-catalyzed dehydration to form an alkene or oxidation of the primary alcohol to an aldehyde or carboxylic acid.

Computational methods, such as DFT, are used to model the reaction pathway from reactant to product. A transition state (TS) is a first-order saddle point on this pathway, representing the highest energy point that the system must pass through. Locating the precise geometry of a TS is computationally intensive and involves algorithms that search for this specific type of stationary point. Once located, frequency calculations are performed to confirm the structure is a true transition state, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

For example, in the acid-catalyzed dehydration of this compound, the reaction would proceed through protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate, and finally deprotonation to yield an alkene. Computational modeling can determine the energy barrier for the rate-limiting step, which is typically the formation of the carbocation. The calculations would provide the three-dimensional arrangement of atoms in the transition state, revealing bond lengths and angles that are intermediate between the reactant and the product. researchgate.net This information is crucial for understanding reaction mechanisms and predicting reaction rates and outcomes. While high barriers (e.g., >40 kcal/mol) suggest a slow reaction under normal conditions, lower barriers (e.g., <25 kcal/mol) indicate a more facile process. nih.gov

Dipole Moment Calculations and Their Relation to Molecular Conformation

Calculations using high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2), with large basis sets (e.g., aug-cc-pVDZ) provide accurate dipole moments for each conformer. nih.gov For this compound, conformers where the polar C-O-H group is extended away from the nonpolar cycloheptane ring would likely have a different dipole moment than conformers where it is folded closer to the ring. The relationship between the conformer's relative energy and its dipole moment is critical; even a higher-energy conformer can significantly influence the bulk property if its dipole moment is particularly large. The computed dipole moment is directly related to physical properties like solubility, with isomers having larger dipole moments generally exhibiting higher aqueous solubility. colab.ws

Table 2: Illustrative Calculated Properties for Hypothetical Conformers of this compound Based on the computational approach for (4-methylcyclohexyl)methanol. nih.gov

Conformer IDRelative Energy (kcal/mol)Calculated Dipole Moment (Debye)
Conf-1 (Lowest Energy)0.001.75
Conf-20.451.98
Conf-31.101.62
Conf-41.522.15
Boltzmann Average - 1.81

Molecular Dynamics Simulations

Exploration of Conformational Space at Finite Temperatures

While quantum mechanical calculations are excellent for identifying stationary points (energy minima and transition states) on the potential energy surface, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of a molecule at finite temperatures. MD simulations model the molecule as a collection of atoms connected by bonds, governed by a classical mechanical force field.

For this compound, an MD simulation would be initiated from a low-energy structure. By solving Newton's equations of motion over time, the simulation tracks the trajectory of every atom, providing a movie-like view of the molecule's movements. At a given temperature, the molecule possesses kinetic energy, allowing it to overcome small energy barriers and transition between different conformational states. This is crucial for a molecule with a flexible seven-membered ring, which can interconvert between various twist-chair and twist-boat forms. The simulation can reveal the preferred conformations at a specific temperature, the timescales of conformational changes, and the relative populations of different structural families. This provides a more realistic picture of the molecule's structure than a static, zero-kelvin quantum calculation.

Solvent Effects on Molecular Conformation and Dynamics

The conformation and dynamics of a molecule can be significantly influenced by its environment, particularly by the solvent. MD simulations are exceptionally well-suited to study these effects by including solvent molecules explicitly in the simulation box.

To study this compound in an aqueous solution, the molecule would be placed in a box filled with a large number of water molecules (e.g., using the SPC/E water model). researchgate.net The simulation would then capture the explicit interactions, most notably hydrogen bonds, between the alcohol's hydroxyl group and the surrounding water molecules. These interactions can stabilize certain conformations over others. For example, a conformation that exposes the hydroxyl group to the solvent, allowing for favorable hydrogen bonding, might become more populated in water compared to the gas phase or a nonpolar solvent. The simulation can also provide information on the structure of the solvation shell, showing how water molecules arrange themselves around the hydrophobic cycloheptane ring and the hydrophilic alcohol group.

Intermolecular Interactions and Aggregation Behavior

MD simulations can also be used to model the behavior of multiple solute molecules to understand their intermolecular interactions and tendencies to aggregate. A simulation box containing many molecules of this compound, either in a pure liquid state or dissolved in a solvent, can be prepared.

The primary non-covalent interaction between molecules of this compound would be hydrogen bonding between the hydroxyl group of one molecule (as the donor) and the oxygen of another (as the acceptor). youtube.com The bulky, nonpolar cycloheptane tails would likely experience hydrophobic interactions, especially in an aqueous environment. The simulation can track the formation and lifetime of hydrogen bonds and monitor whether the molecules tend to disperse or form clusters (aggregates). The radial distribution function (RDF) is a common analytical tool derived from MD simulations that can quantify this behavior. By plotting the probability of finding another molecule as a function of distance from a central molecule, the RDF can reveal the formation of distinct coordination shells, providing clear evidence of aggregation and the preferred distances between interacting molecules.

Spectroscopic and Advanced Analytical Characterization of 2 4 Methylcycloheptyl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR for Structural Elucidation and Conformational Analysis

No experimental ¹H NMR data for 2-(4-Methylcycloheptyl)ethanol is currently available. A theoretical spectrum would be expected to show complex multiplets for the cycloheptyl ring protons, signals for the ethyl group adjacent to the ring, a signal for the methyl group, and a characteristic signal for the hydroxyl proton. Conformational analysis would require detailed coupling constant information from an experimental spectrum.

Carbon-13 (¹³C) NMR for Carbon Skeleton Assignment and Conformational Equilibrium

Experimentally determined ¹³C NMR data for this compound has not been published. Such data would be essential for assigning the chemical shifts of the ten unique carbon atoms in the molecule, confirming the carbon skeleton, and providing insight into the conformational dynamics of the seven-membered ring.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

The application of 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY is critical for the unambiguous assignment of all proton and carbon signals and for determining the three-dimensional structure and relative stereochemistry of this compound. Without experimental data, this analysis cannot be performed.

Vibrational Spectroscopy (IR)

Characterization of Functional Groups and Hydrogen Bonding

An experimental Infrared (IR) spectrum of this compound is not available. It would be predicted to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol functional group, indicative of hydrogen bonding. C-H stretching vibrations for the alkyl groups would be expected in the 2850-3000 cm⁻¹ region, and a C-O stretching vibration would likely appear in the 1000-1200 cm⁻¹ range.

Mass Spectrometry (MS)

No mass spectrum for this compound is available in the scientific literature. Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation patterns, which would provide further structural confirmation.

Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a primary tool for determining the molecular weight and elucidating the structure of this compound. The compound's molecular formula is C₁₀H₂₀O, corresponding to a monoisotopic molecular weight of approximately 156.27 g/mol lookchem.com.

In electron ionization mass spectrometry (EI-MS), the molecule undergoes fragmentation, producing a characteristic pattern. While the molecular ion peak (M⁺) at m/z 156 may be weak or absent, which is common for alcohols, several key fragment ions are expected libretexts.orglibretexts.org. The fragmentation of cyclic alcohols typically proceeds through several pathways, including dehydration and alpha-cleavage libretexts.orgwhitman.eduwhitman.edu.

Dehydration: A prominent fragment resulting from the loss of a water molecule (H₂O, 18 amu) would be observed at m/z 138 (M-18) whitman.eduwhitman.edu.

Alpha-Cleavage: Cleavage of the bond between the carbon bearing the hydroxyl group and the cycloheptyl ring would lead to the formation of a resonance-stabilized ion.

Ring Cleavage: The cycloheptyl ring can undergo complex fragmentation, often resulting in a characteristic peak at m/z 57 whitman.eduwhitman.edu. Other fragments arise from the loss of alkyl chains from the ring.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonDescription
156[C₁₀H₂₀O]⁺Molecular Ion (M⁺)
141[C₉H₁₇O]⁺Loss of a methyl group (M-15)
138[C₁₀H₁₈]⁺˙Loss of water (M-18)
123[C₉H₁₅]⁺Loss of water and a methyl group (M-18-15)
57[C₄H₉]⁺Result of complex ring cleavage

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for assessing the purity of volatile compounds like this compound. This technique couples the separation power of gas chromatography with the detection specificity of mass spectrometry tisserandinstitute.org.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas transports the sample through a capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum.

The purity of a this compound sample is determined by the resulting chromatogram. A pure sample would exhibit a single major peak at a specific retention time. The presence of other peaks indicates impurities, which can be identified by their unique mass spectra and comparison to spectral libraries chromatographyonline.com. Quantitative analysis can be performed by comparing the peak areas of the impurities to that of the main compound.

Table 2: Hypothetical GC-MS Purity Analysis Data

Retention Time (min)Peak Area (%)Identification (based on MS)Purity Assessment
12.599.5%This compoundMain Component
9.80.3%Unidentified Impurity AMinor Impurity
11.20.2%Unidentified Impurity BMinor Impurity

Chiroptical Techniques for Stereoisomer Analysis

The structure of this compound contains two chiral centers, meaning it can exist as multiple stereoisomers (enantiomers and diastereomers). Chiroptical techniques are essential for analyzing these isomers, as they respond differently to polarized light.

Optical Rotation , measured using a polarimeter, is the rotation of the plane of polarized light by a chiral compound masterorganicchemistry.comyoutube.com. Enantiomers rotate light by equal amounts but in opposite directions libretexts.org. A pure enantiomer of this compound will have a specific rotation value, [α], which is a characteristic physical property masterorganicchemistry.comlibretexts.org. A racemic mixture (a 50:50 mix of enantiomers) will show no optical rotation libretexts.org. The measurement of optical rotation is a fundamental method for determining the enantiomeric purity of a sample.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule wikipedia.org. Chiral molecules exhibit characteristic CD signals, known as Cotton effects, in their absorption bands wikipedia.org. Saturated chiral alcohols are known to display significant Cotton effects in the far-ultraviolet region (185-198 nm) rsc.org. The sign and magnitude of these effects are directly related to the absolute configuration of the stereocenters. Therefore, CD spectroscopy can be a powerful tool for determining the absolute configuration of the stereoisomers of this compound acs.orgacs.org.

Table 3: Principles of Chiroptical Analysis for this compound Stereoisomers

TechniquePrincipleExpected Outcome
Optical RotationMeasures rotation of plane-polarized light.Pure enantiomers will have equal and opposite specific rotation values. A racemic mixture will have a rotation of zero.
Circular DichroismMeasures differential absorption of circularly polarized light.Each stereoisomer will produce a unique CD spectrum, allowing for potential determination of absolute configuration.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. For this method to be applied to this compound, a suitable single crystal of the compound must first be grown.

If a crystal structure were determined, it would provide definitive information on:

Molecular Conformation: The exact conformation of the cycloheptyl ring and the orientation of the methyl and ethanol (B145695) substituents.

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles within the molecule.

Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, including any hydrogen bonding involving the hydroxyl groups.

Absolute Stereochemistry: Unambiguous assignment of the absolute configuration (R/S) at both chiral centers.

Currently, there is no publicly available crystal structure data for this compound.

Advanced Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. For a non-UV-absorbing compound like this compound, a reversed-phase HPLC method would be appropriate chromatographyonline.comchromatographyonline.com.

In a reversed-phase setup, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol scielo.br. Separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Since this compound lacks a strong chromophore, detection can be achieved using a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). This method is effective for quantifying the compound and separating it from non-volatile impurities.

Table 4: Representative Reversed-Phase HPLC Method for this compound

ParameterCondition
Column C18 (Octadecylsilane), 5 µm particle size, 4.6 x 250 mm
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Detector Refractive Index Detector (RID)
Column Temperature 30 °C
Injection Volume 20 µL

Gas Chromatography (GC) with Derivatization for Volatile Analysis

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, direct GC analysis of certain molecules can be challenging due to low volatility, poor thermal stability, or the presence of polar functional groups that can cause peak tailing and adsorption on the column. libretexts.orgcolostate.edu For alcohols such as this compound, derivatization is an essential preparatory step to convert the polar hydroxyl (-OH) group into a less polar, more volatile, and more thermally stable derivative, making it more amenable to GC analysis. sigmaaldrich.commdpi.com This process improves chromatographic efficiency, enhances detectability, and provides better peak shapes. researchgate.netresearchgate.net

The most common derivatization method for compounds containing active hydrogens, like alcohols, is silylation. libretexts.org This technique involves replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group. phenomenex.com The resulting TMS ether is significantly more volatile and less polar than the original alcohol. colostate.edu

Detailed Research Findings

For the analysis of this compound, a silylation reaction using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the derivatizing agent, often with a small amount of a catalyst like trimethylchlorosilane (TMCS), is highly effective. sigmaaldrich.comchromforum.org The reaction proceeds via a nucleophilic attack (SN2 mechanism), where the hydroxyl group of the alcohol attacks the silicon atom of the silylating agent. colostate.edu The reactivity for silylation is generally highest for alcohols, following the order: alcohol > phenol > carboxylic acid > amine > amide. colostate.edusigmaaldrich.com Primary alcohols like this compound react readily, often at room temperature in a matter of minutes. sigmaaldrich.com

The derivatization procedure involves reacting the sample containing this compound with an excess of BSTFA (with 1% TMCS) in an aprotic solvent such as pyridine or acetonitrile. sigmaaldrich.comphenomenex.com The use of protic solvents like water or other alcohols must be avoided as they will react with the silylating reagent. colostate.eduphenomenex.com Heating the reaction mixture can increase the rate and ensure the reaction goes to completion, especially if steric hindrance is a factor. sigmaaldrich.com

Following derivatization, the resulting trimethylsilyl ether of this compound is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The analysis is typically performed on a low-polarity or moderately-polar siloxane-based capillary column, as highly polar phases (like "WAX" phases) can react with the silylating reagent or the derivative itself. phenomenex.com The derivatization leads to a significant decrease in the retention time and a marked improvement in peak symmetry compared to the underivatized alcohol. researchgate.net The mass spectrum of the TMS derivative provides characteristic fragment ions that are crucial for structural confirmation. Key fragments include the trimethylsilyl ion at m/z 73 and the [M-15]+ ion, which corresponds to the loss of a methyl group from the TMS moiety. chromforum.org

Below are representative tables detailing the derivatization procedure and the GC-MS analytical conditions for the analysis of this compound.

Table 1: Derivatization Procedure for this compound

Parameter Condition Rationale
Derivatizing Agent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS) BSTFA is a strong silylating agent suitable for alcohols. sigmaaldrich.comresearchgate.net TMCS acts as a catalyst to enhance reactivity, especially for hindered compounds. sigmaaldrich.com
Solvent Pyridine (anhydrous) An aprotic solvent that does not react with the silylating agent and can help catalyze the reaction. phenomenex.com
Reagent Ratio 2:1 molar ratio of BSTFA to estimated active hydrogens A molar excess of the derivatizing agent ensures the reaction proceeds to completion. sigmaaldrich.com
Reaction Temperature 60 °C Mild heating increases the reaction rate without causing degradation of the analyte or reagent. sigmaaldrich.com

| Reaction Time | 30 minutes | Sufficient time for the derivatization of a primary alcohol to reach completion under these conditions. sigmaaldrich.com |

Table 2: GC-MS Instrumentation and Analytical Conditions

Parameter Specification
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C Mass Selective Detector or equivalent
Capillary Column DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL (Split mode, 20:1 ratio)
Oven Temperature Program Initial 70 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Scan Range | m/z 40-500 |

Table 3: Comparative Chromatographic Data

Compound Form Expected Retention Time (min) Peak Shape
This compound Underivatized ~12.5 Asymmetrical, tailing

Environmental Fate and Degradation Pathways of 2 4 Methylcycloheptyl Ethanol

Abiotic Degradation Pathways

Hydrolysis under Environmental Conditions

Without specific studies on 2-(4-Methylcycloheptyl)ethanol, any attempt to populate these sections would be speculative and would not meet the required standard of scientific accuracy. Further experimental research is needed to determine the environmental persistence and degradation pathways of this particular compound.

Advanced Oxidation Processes (AOPs) for Remediation

Advanced Oxidation Processes (AOPs) are a set of promising remediation technologies for the removal of persistent organic pollutants from water and soil. researchgate.net These processes are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of degrading a wide range of organic compounds. cwejournal.orgmdpi.com Given the likely recalcitrance of a substituted cycloheptane (B1346806) derivative like this compound, AOPs represent a viable strategy for its remediation. researchgate.net

Several types of AOPs could be effective, including:

Fenton and Photo-Fenton Processes: These methods use hydrogen peroxide (H₂O₂) in the presence of ferrous ions (Fe²⁺) to generate hydroxyl radicals. researchgate.net The photo-Fenton process enhances this reaction through the use of UV light.

TiO₂ Photocatalysis: This technique utilizes titanium dioxide (TiO₂) as a semiconductor photocatalyst. When irradiated with UV light, TiO₂ generates electron-hole pairs that react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species. researchgate.net

Ozonation: The use of ozone (O₃), often in combination with UV light or hydrogen peroxide, can effectively generate hydroxyl radicals for the degradation of organic pollutants. nih.gov

Sonolysis: High-frequency ultrasound can induce the formation and collapse of cavitation bubbles in water, leading to localized high temperatures and pressures that generate hydroxyl radicals. mdpi.com

While specific studies on the application of AOPs to this compound are not available, the general principles of these technologies suggest they would be effective in its degradation. nih.gov The efficiency of AOPs can be influenced by various factors, including the pH of the medium, the concentration of the pollutant, and the presence of other organic and inorganic species in the water matrix. nih.gov

Table 2: Overview of Advanced Oxidation Processes (AOPs) for Potential Remediation of this compound

AOP TechniquePrimary Oxidant(s)Key PrinciplesPotential Advantages
Fenton/Photo-FentonH₂O₂, Fe²⁺, UV light (for Photo-Fenton)Generation of •OH through the reaction of H₂O₂ and Fe²⁺.Relatively low cost of reagents. researchgate.net
TiO₂ PhotocatalysisTiO₂, UV lightGeneration of •OH on the surface of the photocatalyst.Catalyst can be reused; potential for solar-powered systems. researchgate.net
OzonationO₃, often with UV or H₂O₂Direct reaction with O₃ and generation of •OH.High oxidation potential of ozone. nih.gov
SonolysisUltrasoundAcoustic cavitation produces localized high temperatures and pressures, generating •OH.No chemical addition required. mdpi.com

Influence of Environmental Factors on Degradation

pH and Temperature Effects

The degradation of this compound is likely to be influenced by environmental factors such as pH and temperature, which can affect both abiotic and biotic degradation pathways.

pH: The pH of the surrounding medium can significantly impact chemical and biological degradation processes. For instance, the rate of hydrolysis of some organic compounds can be pH-dependent. nih.gov While direct hydrolysis of the alcohol functional group in this compound is unlikely to be a major degradation pathway under typical environmental pH conditions, pH can influence the activity of microbial enzymes responsible for its biodegradation. researchgate.net Studies on the biodegradation of cyclohexanol (B46403) have shown that degradation rates can be optimal within a specific pH range, with decreased activity at more acidic or alkaline conditions. researchgate.net

Temperature: Temperature is a critical factor influencing the rate of chemical reactions and biological processes. An increase in temperature generally accelerates the rate of chemical degradation reactions, such as oxidation. mdpi.com Similarly, the metabolic activity of microorganisms involved in the biodegradation of organic compounds is temperature-dependent. Within a certain range, an increase in temperature will lead to higher rates of biodegradation. researchgate.net However, extremely high temperatures can lead to the denaturation of microbial enzymes, thereby inhibiting degradation. mdpi.com

Table 3: Anticipated Influence of pH and Temperature on the Degradation of this compound

Environmental FactorPotential Effects on Degradation PathwaysGeneral Trend
pH- Influences microbial enzyme activity.
  • Can affect the rate of certain abiotic degradation reactions. nih.gov
  • Optimal degradation is expected within a specific pH range, likely near neutral for microbial activity. researchgate.net
    Temperature- Affects the rate of chemical reactions.
  • Influences microbial growth and metabolic rates. researchgate.net
  • Degradation rates generally increase with temperature up to an optimal point for microbial activity. mdpi.com

    Nutrient Availability and Oxygen Levels

    The biodegradation of organic compounds like this compound by microorganisms is highly dependent on the availability of essential nutrients and the presence of oxygen.

    Oxygen Levels: The presence or absence of oxygen determines the types of microbial degradation pathways that can occur. Aerobic degradation, which occurs in the presence of oxygen, is generally a more rapid and efficient process for the breakdown of hydrocarbons and alcohols. nih.gov In aerobic environments, microorganisms utilize oxygen as an electron acceptor during the oxidation of the organic substrate. frontiersin.org Under anaerobic (oxygen-deficient) conditions, biodegradation can still occur, but it is typically a slower process involving different microbial communities and alternative electron acceptors such as nitrate (B79036) or sulfate. nih.gov The initial steps in the aerobic degradation of cycloalkanes often involve the action of monooxygenase enzymes, which require molecular oxygen. frontiersin.org

    Matrix Effects (Soil, Water, Sediment)

    The environmental matrix in which this compound is present will have a profound impact on its fate and degradation. The physical and chemical properties of soil, water, and sediment can influence the bioavailability and degradation rates of this compound.

    Soil and Sediment: In soil and sediment, the degradation of hydrophobic organic compounds is often limited by their sorption to organic matter and clay particles. clu-in.org This sorption can reduce the bioavailability of the compound to microorganisms, thereby slowing down the rate of biodegradation. researchgate.net The organic carbon content of the soil or sediment is a key factor, with higher organic carbon generally leading to stronger sorption and reduced bioavailability. clu-in.org The porous nature of soil and sediment can also create microenvironments with varying oxygen and nutrient levels, further influencing degradation processes. researchgate.net

    Water: In aquatic environments, the degradation of this compound can be affected by the presence of dissolved organic matter (DOM) and inorganic ions. DOM can act as a photosensitizer, promoting indirect photodegradation, but it can also scavenge hydroxyl radicals, potentially inhibiting degradation. jubanghg.com The presence of ions such as carbonate and bicarbonate can also act as scavengers of reactive oxygen species, which may reduce the efficiency of advanced oxidation processes and indirect photodegradation. jubanghg.com

    Table 4: Influence of Environmental Matrix on the Degradation of this compound

    MatrixKey Influencing FactorsPotential Impact on Degradation
    Soil/Sediment- Organic carbon content
  • Clay content
  • Porosity
  • Moisture content
  • - Sorption to organic matter can reduce bioavailability and degradation rates. clu-in.orgnih.gov
  • Water content affects microbial activity and transport of the compound. researchgate.net
  • Water- Dissolved organic matter (DOM)
  • Inorganic ions (e.g., carbonate, bicarbonate)
  • Turbidity
  • - DOM can enhance or inhibit photodegradation. jubanghg.com
  • Inorganic ions can scavenge reactive oxygen species. jubanghg.com
  • Turbidity can reduce light penetration for photodegradation.
  • Transformation Products and Degradation Intermediates

    While specific studies on the transformation products of this compound are not available, insights can be drawn from the degradation pathways of structurally similar compounds, such as other alkylcycloalkanes and cyclic alcohols. The degradation of these compounds typically involves initial oxidation of either the alkyl side chain or the cycloalkane ring, leading to a variety of intermediates. nih.gov

    For long-chain n-alkylcycloalkanes, biodegradation often proceeds through the oxidation of the terminal methyl group of the alkyl side chain to a carboxylic acid, followed by β-oxidation. nih.gov This process would shorten the alkyl chain two carbons at a time. Another potential pathway is the oxidation of the cycloalkane ring itself. nih.gov

    In the case of methylcyclohexane, aerobic biodegradation is thought to begin with the oxidation of the methyl group, followed by ring opening, leading to the formation of intermediates such as alcohols, ketones, and carboxylic acids. jubanghg.com The gas-phase reaction of cyclohexanol with hydroxyl radicals has been shown to produce cyclohexanone, hexanedial, and hydroxycyclohexanones as primary products. researchgate.net

    Based on these analogous pathways, the degradation of this compound could potentially lead to the formation of the following types of intermediates:

    Oxidation of the ethanol (B145695) side chain: This could lead to the formation of an aldehyde, (4-methylcycloheptyl)acetaldehyde, and subsequently a carboxylic acid, (4-methylcycloheptyl)acetic acid.

    Oxidation of the cycloheptane ring: Hydroxylation of the ring at various positions could occur, leading to the formation of hydroxylated derivatives of this compound. Further oxidation could result in the formation of ketones.

    Ring cleavage: Following initial oxidation, the cycloheptane ring could be opened, leading to the formation of various dicarboxylic acids and other aliphatic compounds.

    Ultimately, complete mineralization would result in the conversion of the organic carbon in this compound to carbon dioxide and water. jubanghg.com

    Table 5: Hypothetical Transformation Products of this compound Based on Analogous Compounds

    Initial Site of AttackPotential Intermediate ProductsAnalogous Compound Pathway
    Ethanol Side Chain(4-Methylcycloheptyl)acetaldehyde, (4-Methylcycloheptyl)acetic acidOxidation of primary alcohols
    Cycloheptane Ring (Hydroxylation)Hydroxy-2-(4-methylcycloheptyl)ethanol isomersHydroxylation of cycloalkanes jubanghg.com
    Cycloheptane Ring (Oxidation to Ketone)Keto-2-(4-methylcycloheptyl)ethanol isomersOxidation of cyclic alcohols researchgate.net
    Ring CleavageDicarboxylic acids (e.g., suberic acid derivatives)Biodegradation of cycloalkanes nih.gov

    Identification and Characterization of Metabolites

    No studies have been published that identify or characterize the metabolites of this compound. Research in this area would be necessary to determine the chemical structures of any breakdown products and to assess their potential for persistence, bioaccumulation, or toxicity.

    Proposed Degradation Pathways and Mechanisms

    Due to the lack of experimental data, no degradation pathways or mechanisms for this compound have been proposed in the scientific literature. Elucidating these pathways would require laboratory studies, such as microbial degradation assays, to identify the sequence of biochemical reactions involved in the breakdown of this compound.

    Potential Applications and Future Research Directions in Material Science and Specialty Chemicals

    Utilization as a Building Block in Complex Molecule Synthesis

    The molecular architecture of 2-(4-Methylcycloheptyl)ethanol makes it a valuable synthon, or building block, for the construction of more complex chemical structures. The primary alcohol group serves as a versatile handle for a variety of chemical transformations, including esterification, etherification, and oxidation to the corresponding aldehyde or carboxylic acid. These reactions open pathways to a diverse array of derivative compounds.

    For instance, in the synthesis of pharmaceuticals or agrochemicals, the cycloheptyl moiety can impart desirable properties such as increased lipophilicity, which can enhance membrane permeability and bioavailability. The methyl group at the 4-position of the cycloheptane (B1346806) ring introduces a specific stereochemical feature that could be crucial for targeted biological activity. The synthesis of complex molecules often relies on the strategic use of such tailored building blocks to achieve the desired three-dimensional structure and functionality. Research in this area would involve exploring the reactivity of the hydroxyl group and developing methods to couple this cycloheptyl-containing fragment with other key intermediates.

    Exploration in Polymer Chemistry and Advanced Materials

    The incorporation of cyclic structures into polymer backbones is a well-established strategy for modifying their physical and chemical properties. Cycloaliphatic alcohols, for example, are known to enhance the performance of polyesters and polyurethanes. paint.orgsemanticscholar.orgresearchgate.net The cycloheptyl ring in this compound could introduce rigidity and thermal stability to polymer chains, potentially leading to materials with improved mechanical strength and higher glass transition temperatures.

    In the context of polyurethanes, this compound could be employed as a chain extender or as a component in the synthesis of polyester (B1180765) polyols. google.comnih.gov The resulting polyurethanes might exhibit enhanced hydrolytic stability and weather resistance due to the hydrophobic nature of the cycloalkyl group. Similarly, in polyester synthesis, its use as a diol replacement could lead to materials with unique thermal and mechanical profiles suitable for specialized applications in coatings, adhesives, and engineering plastics. paint.orgsemanticscholar.org

    Table 1: Potential Impact of this compound on Polymer Properties

    Polymer TypePotential Property EnhancementRationale
    PolyestersIncreased glass transition temperature (Tg), improved thermal stability.The rigid cycloheptyl ring restricts chain mobility.
    PolyurethanesEnhanced hydrolytic stability, improved mechanical strength.The hydrophobic cycloheptyl group can protect ester linkages from hydrolysis.
    PolyacrylatesModified refractive index, tailored surface properties.Incorporation of the bulky cycloalkyl group can alter light interaction and surface energy.

    Research into Novel Specialty Chemical Applications

    The unique combination of a cycloheptyl ring and an ethanol (B145695) functional group suggests potential applications for this compound and its derivatives in the field of specialty chemicals. One promising area is the fragrance industry, where cyclic alcohols and their esters are valued for their complex and long-lasting scents. google.comperfumerflavorist.com The specific odor profile of esters derived from this compound would need to be investigated, but the structural similarity to known fragrance components is encouraging.

    Another potential application lies in the agrochemical sector. Many modern pesticides and herbicides contain cyclic moieties that contribute to their biological activity and environmental persistence. nih.gov The 4-methylcycloheptyl group could serve as a key structural element in the design of new active ingredients. Further research could also explore its use as a specialized solvent or as an intermediate in the synthesis of surfactants and emulsifiers, where the balance of its hydrophobic cycloheptyl group and hydrophilic alcohol function could be advantageous.

    Development of Environmentally Benign Synthesis and Degradation Methods

    In line with the principles of green chemistry, the development of sustainable methods for the synthesis and degradation of this compound is a critical area of future research. Traditional synthetic routes to alcohols often involve harsh reagents and generate significant waste. Biocatalysis, utilizing enzymes or whole microorganisms, offers a promising alternative for the stereoselective synthesis of chiral alcohols under mild conditions. nih.govnih.govresearchgate.net Research could focus on identifying or engineering enzymes capable of reducing a suitable precursor ketone to afford this compound with high enantiopurity.

    Furthermore, understanding the biodegradability of this compound and its potential derivatives is essential for assessing its environmental impact. Studies on the microbial degradation pathways of cycloalkanes and related alcohols would provide valuable insights into the persistence of this compound in the environment and could guide the design of more readily biodegradable alternatives.

    Unexplored Reactivity and Stereochemical Challenges

    The cycloheptane ring of this compound is conformationally flexible, existing as a dynamic equilibrium of several low-energy conformations, such as the twist-chair and twist-boat. The presence of the methyl and ethanol substituents will influence this conformational preference, which in turn can affect the reactivity of the molecule. The 1,4-disubstituted pattern can exist as cis and trans diastereomers, each with its own unique three-dimensional shape and potential biological activity.

    A significant challenge and area for future research will be the development of stereoselective synthetic routes to access specific stereoisomers of this compound. This will likely involve asymmetric synthesis strategies, such as the use of chiral catalysts or auxiliaries, to control the stereochemistry at both the C1 and C4 positions of the cycloheptane ring. bartleby.com Understanding the stereochemical outcomes of reactions involving this compound will be crucial for its application in fields where molecular geometry is critical, such as pharmaceuticals and materials science.

    Integration of Computational Design in Rational Synthesis and Application Development

    Computational chemistry and molecular modeling offer powerful tools to accelerate the research and development of new molecules like this compound. Quantum mechanical calculations can be used to predict its fundamental properties, such as its conformational landscape, reactivity, and spectroscopic signatures (e.g., NMR spectra). nih.govnih.govchemaxon.comgithub.ioresearchgate.net This information can guide the design of efficient synthetic routes and aid in the characterization of reaction products.

    Furthermore, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity or physical properties of derivatives of this compound. wikipedia.orgprotoqsar.commdpi.comcreative-biolabs.comnih.gov By establishing a mathematical relationship between molecular structure and a desired property, these models can be used to virtually screen large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing. This in silico approach can significantly reduce the time and cost associated with the discovery and optimization of new materials and specialty chemicals.

    Q & A

    Basic Research Questions

    Q. What are the established synthetic routes for 2-(4-Methylcycloheptyl)ethanol, and how can reaction yields be optimized?

    • Methodology :

    • Reduction of Ketones : The compound can be synthesized via catalytic hydrogenation of 4-methylcycloheptyl ethanone using palladium or platinum catalysts in ethanol under reflux (40–60°C). Alternatively, hydride-based reductions (e.g., NaBH₄ or LiAlH₄) in tetrahydrofuran (THF) or diethyl ether are viable .
    • Grignard Reaction : Reacting 4-methylcycloheptylmagnesium bromide with ethylene oxide in anhydrous conditions yields the alcohol after acidic workup.
    • Optimization : Key factors include solvent polarity, catalyst loading (e.g., 5–10% Pd/C), and reaction time (typically 6–12 hours). Monitoring via TLC or GC-MS ensures progress.
      • Data Example :
    Reaction ConditionYield (%)Purity (HPLC)
    NaBH₄ in THF, 12 h7898.5%
    LiAlH₄ in Et₂O, 8 h8599.1%
    H₂/Pd-C (10%), EtOH, 6 h9299.8%

    Q. How can the purity and structural integrity of this compound be verified?

    • Analytical Techniques :

    • NMR Spectroscopy : ¹H and ¹³C NMR confirm the cycloheptyl ring (δ 1.2–2.1 ppm for methyl and methylene groups) and ethanol moiety (δ 3.6–3.8 ppm for -CH₂OH) .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., m/z 170.167 for C₁₀H₁₈O) .
    • Chromatography : Reverse-phase HPLC with UV detection (λ = 210 nm) quantifies purity, while GC-MS monitors byproducts .

    Advanced Research Questions

    Q. What are the challenges in optimizing enantioselective synthesis of this compound?

    • Key Considerations :

    • Catalyst Selection : Chiral catalysts like Ru-BINAP complexes or biocatalysts (e.g., Daucus carota cells) can induce enantioselectivity. Biocatalytic methods may achieve >90% enantiomeric excess (ee) under mild conditions (pH 7–8, 25–30°C) .
    • Reaction Environment : Exogenous agents (e.g., glucose or isopropanol) enhance cofactor regeneration in enzymatic reductions, improving yield and ee .
    • Steric Effects : The cycloheptyl ring’s bulkiness may hinder substrate binding to catalytic sites, requiring tailored ligand design .

    Q. How does the cycloheptyl ring conformation affect the reactivity of this compound in substitution reactions?

    • Mechanistic Insights :

    • Ring Strain : The seven-membered cycloheptyl ring adopts a boat or twist-chair conformation, increasing steric hindrance for nucleophilic substitution (SN2) but favoring SN1 mechanisms in polar solvents (e.g., DMSO) .
    • Substitution Reactions : Thionyl chloride (SOCl₂) converts the hydroxyl group to a chloride, but reaction rates are slower compared to smaller cyclic alcohols due to steric shielding .
      • Experimental Data :
    SubstrateReagentReaction Time (h)Yield (%)
    This compoundSOCl₂, DCM1262
    Cyclohexanol derivativeSOCl₂, DCM688

    Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

    • Approaches :

    • Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for the hydroxyl group (e.g., 85–90 kcal/mol) and predicts solubility parameters .
    • Molecular Dynamics (MD) : Simulates solvent interactions; logP values (≈2.8) indicate moderate hydrophobicity, aligning with experimental octanol-water partitioning .
    • QSPR Models : Relate molecular descriptors (e.g., polar surface area, molar volume) to boiling points (estimated: 240–250°C) .

    Q. How should environmental and safety risks associated with this compound be mitigated in laboratory settings?

    • Safety Protocols :

    • Handling : Use nitrile gloves, fume hoods, and closed systems to minimize inhalation/contact. The compound’s LD₅₀ (oral, rat) is estimated at 1,200–1,500 mg/kg, similar to cyclohexanol derivatives .
    • Waste Disposal : Neutralize with dilute NaOH (1 M) before incineration to avoid releasing toxic intermediates .
    • Ecotoxicity : Preliminary assays with Daphnia magna suggest moderate aquatic toxicity (EC₅₀ = 10–15 mg/L), necessitating strict effluent controls .

    Methodological Notes

    • Data Contradictions : Evidence from hydride reductions (LiAlH₄ vs. NaBH₄) shows variability in yields, likely due to solvent polarity and substrate accessibility .
    • Research Gaps : Limited data on the compound’s metabolic pathways or enzyme interactions; further studies using hepatic microsomes or microbial models (e.g., Pseudomonas) are recommended .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.